Dehydro Indapamide is a derivative of Indapamide, a thiazide-like diuretic primarily used to treat hypertension and edema associated with heart failure. The chemical structure of Dehydro Indapamide is characterized by the molecular formula , which indicates the presence of chlorine, nitrogen, and sulfur atoms in its composition. This compound is recognized for its potent diuretic properties and is often utilized in pharmacological studies to explore its effects on fluid balance and blood pressure regulation.
Dehydroindapamide shares a similar mechanism of action to indapamide. It acts as a thiazide-like diuretic by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter in the distal convoluted tubule of the kidney. This inhibition reduces sodium reabsorption, leading to increased urine production and a decrease in blood pressure. []
Dehydroindapamide's primary focus in research lies within the cardiovascular system. Studies have investigated its effects on:
Dehydroindapamide's potential impact on metabolic health has also garnered interest in research. Studies have explored its effects on:
Dehydroindapamide has been investigated in various other research areas, including:
Dehydro Indapamide can undergo various chemical transformations, primarily through metabolic pathways similar to those of its parent compound, Indapamide. Key reactions include:
These reactions are facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of many drugs .
Dehydro Indapamide exhibits significant biological activity as a diuretic, functioning by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, effectively lowering blood pressure. Additionally, it has been shown to have a favorable impact on electrolyte balance, although careful monitoring is necessary to avoid complications such as hypokalemia (low potassium levels) and hyperglycemia (high blood sugar levels) .
The synthesis of Dehydro Indapamide typically involves several steps:
This multi-step process allows for the selective production of Dehydro Indapamide while minimizing side reactions .
Dehydro Indapamide is primarily applied in pharmacological research and clinical settings for:
Its unique properties make it a valuable compound in both therapeutic and research contexts .
Studies on Dehydro Indapamide indicate potential interactions with various substances:
Research continues to explore these interactions to optimize therapeutic regimens.
Dehydro Indapamide shares similarities with several other compounds known for their diuretic properties. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Indapamide | Thiazide-like diuretic | Lower incidence of hypokalemia compared to traditional thiazides | |
Hydrochlorothiazide | Inhibits sodium reabsorption | More potent but higher risk of electrolyte imbalance | |
Furosemide | Loop diuretic | Rapid onset but shorter duration of action | |
Chlorthalidone | Thiazide-like diuretic | Longer half-life than hydrochlorothiazide |
Dehydro Indapamide's unique structural modifications contribute to its distinct pharmacological profile, offering advantages in specific clinical scenarios such as managing hypertension with a lower risk of certain side effects compared to other diuretics .
Dehydro Indapamide was first identified in the early 1980s during metabolic studies of Indapamide, a diuretic developed in the 1970s for hypertension management. Initial investigations revealed that Indapamide undergoes extensive hepatic metabolism, with Dehydro Indapamide emerging as a primary metabolite. The dehydrogenation process, catalyzed by cytochrome P450 enzymes, particularly CYP3A4, was later characterized in vitro and in vivo studies.
Key milestones include:
Dehydro Indapamide is formed through the oxidation of Indapamide’s indoline ring, converting it into an indole structure. This reaction is mediated by CYP3A4, which exhibits the highest dehydrogenation efficiency among cytochrome P450 isoforms.
Metabolic Pathway Overview
Enzyme | Dehydrogenation Activity (%) | Key Metabolites Formed |
---|---|---|
CYP3A4 | 100 | Dehydro Indapamide (M5) |
CYP2C19 | 37 | Minor metabolites |
CYP2C8 | 21 | Trace metabolites |
Data derived from in vitro studies using human liver microsomes.
Dehydro Indapamide’s structural and metabolic properties make it a valuable tool in drug development:
The International Union of Pure and Applied Chemistry systematic name for dehydro indapamide is 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide [1] [2]. Alternative International Union of Pure and Applied Chemistry nomenclature includes 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide and 3-(aminosulfonyl)-4-chloro-N-(2-methyl-1H-indol-1-yl)benzamide [1] [16].
The structural formula reveals a complex molecular architecture consisting of an indole ring system substituted with a methyl group at the 2-position, connected via an amide linkage to a chlorinated benzene ring bearing a sulfamoyl group [1] [3]. The indole moiety represents the key structural difference from its parent compound indapamide, where the saturated indoline ring has been aromatized through dehydrogenation [18].
Chemical Structure Data:
Parameter | Value | Source |
---|---|---|
International Union of Pure and Applied Chemistry Name | 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | [1] |
Simplified Molecular Input Line Entry System | CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | [3] |
International Chemical Identifier | InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) | [1] [3] |
International Chemical Identifier Key | LWCDXWWLUHMMJI-UHFFFAOYSA-N | [1] [3] |
The empirical formula of dehydro indapamide is C16H14ClN3O3S [1] [2] [3]. This formula indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, three oxygen atoms, and one sulfur atom within the molecular structure [1] [2].
The molecular weight has been precisely determined through various analytical techniques. The average molecular mass is 363.82 grams per mole [2] [5], while the exact monoisotopic mass is 363.044440 atomic mass units [2] or 363.04444 grams per mole [14]. These values have been consistently reported across multiple authoritative chemical databases and research publications [1] [2] [3].
Property | Value | Reference |
---|---|---|
Empirical Formula | C16H14ClN3O3S | [1] [2] [3] |
Average Molecular Weight | 363.82 g/mol | [2] [5] |
Exact Molecular Weight | 363.044440 u | [2] |
Monoisotopic Mass | 363.04444 g/mol | [14] |
Dehydro indapamide is known by numerous synonyms and alternative names in scientific literature and regulatory databases [1] [8] [9]. The primary Chemical Abstracts Service registry number is 63968-75-2 [1] [2] [5], which serves as the unique identifier for this compound in chemical databases worldwide.
The compound is frequently referenced as Indapamide Impurity B in pharmaceutical contexts, particularly within European Pharmacopoeia standards [9] [11]. It is also designated as Indapamide United States Pharmacopeia Related Compound A in United States Pharmacopeia monographs [8] [9].
Registry Identifiers and Database Codes:
Database/Registry | Identifier | Reference |
---|---|---|
Chemical Abstracts Service Number | 63968-75-2 | [1] [2] [5] |
United States Food and Drug Administration Unique Ingredient Identifier | AZ0ETT16DT | [1] |
ChemSpider Identification | 41622 | [2] |
PubChem Compound Identification | 45748 | [1] [3] |
ChEBI Identification | CHEBI:143386 | [1] |
EPA Distributed Structure-Searchable Toxicity Substance Identification | DTXSID10213806 | [1] |
European Community Number | 642-143-7 | [1] |
Beilstein Registry Number | BRN 4567208 | [1] |
Comprehensive Synonyms List:
Synonym | Context/Source | Reference |
---|---|---|
4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | Primary chemical name | [1] [2] |
4-Chloro-N-(2-methyl-1-indolyl)-3-sulfamoylbenzamide | Alternative nomenclature | [1] [2] |
4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | Simplified notation | [1] [2] |
Benzamide, 3-(aminosulfonyl)-4-chloro-N-(2-methyl-1H-indol-1-yl)- | Chemical Abstracts Service Index Name | [1] [2] |
Indapamide Impurity B | European Pharmacopoeia designation | [9] [11] |
Indapamide United States Pharmacopeia Related Compound A | United States Pharmacopeia designation | [8] [9] |
Dehydroindapamide | Consolidated naming | [1] [8] |
4-Chloro-3-sulfamoyl-N-(2-methyl-1H-indol-1-yl)benzamide | Extended nomenclature | [1] |